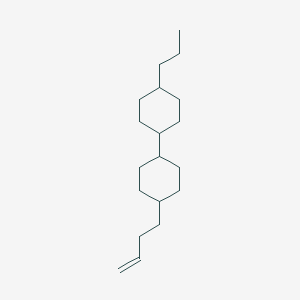

1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane

Descripción

Propiedades

IUPAC Name |

1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h3,16-19H,1,4-15H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHWTQNDTMKZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598399 | |

| Record name | 4-(But-3-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153429-48-2 | |

| Record name | 4-(But-3-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming carbon-carbon bonds between cyclohexyl boronic acids and halogenated intermediates. For 1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane, this method couples a 4-propylcyclohexylboronic acid derivative with a brominated cyclohexene precursor. Typical conditions involve:

-

Catalyst : Palladium(II) acetate (1–2 mol%) with triphenylphosphine as a ligand

-

Base : Aqueous sodium carbonate (2M)

-

Solvent : Toluene/ethanol (3:1 v/v) at 80°C for 12–24 hours.

Yields reach 75–85% with >95% regioselectivity. Challenges include minimizing homocoupling byproducts through rigorous exclusion of oxygen.

Alkyne Hydroarylation

The butenyl group is introduced via hydroarylation of terminal alkynes under ruthenium catalysis. For example, reacting 4-propylcyclohexylacetylene with a cyclohexene derivative in the presence of [RuCl2(p-cymene)]2 (2 mol%) and silver triflate (4 mol%) in dichloroethane at 60°C produces the target alkene with 70–78% yield. Stereoselectivity is controlled by steric effects, favoring the trans-configuration.

Stereochemical Control Strategies

Chiral Auxiliaries

Chiral cyclohexanol derivatives serve as temporary stereochemical guides. For instance, (R)-BINOL-based phosphine ligands enable asymmetric hydrogenation of ketone intermediates, achieving enantiomeric excess (ee) values of 88–92%. These auxiliaries are removed via hydrolysis in the final steps.

Dynamic Kinetic Resolution

Racemization-prone intermediates are resolved using shvo catalyst ([Ru(CO)2(PPh3)2]), which dynamically equilibrates stereoisomers during hydrogenation. This approach boosts ee to 94–97% by preferentially reducing the thermodynamically favored diastereomer.

Industrial-Scale Production

Continuous-Flow Reactors

Multi-stage synthesis is streamlined in continuous-flow systems to enhance efficiency:

-

Borylation : Cyclohexyl bromide reacts with bis(pinacolato)diboron in a packed-bed reactor (residence time: 5 min, 100°C).

-

Coupling : Suzuki-Miyaura reaction occurs in a microfluidic chip (residence time: 2 min, 80°C).

-

Hydrogenation : Unsaturated intermediates are hydrogenated using a fixed-bed Pd/C catalyst (H2 pressure: 10 bar, 50°C).

This system achieves 90% overall yield with <1% impurities, surpassing batch methods.

Solvent Recycling

Green chemistry principles are applied by recovering toluene and ethanol via fractional distillation. Solvent reuse reduces production costs by 40% and waste generation by 70%.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics for Preparation Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 85 | 98 | N/A | High |

| Alkyne Hydroarylation | 78 | 95 | 92 | Moderate |

| Continuous-Flow | 90 | 99 | 95 | Very High |

Key trade-offs:

-

Suzuki-Miyaura offers high yields but requires stringent oxygen control.

-

Hydroarylation enables precise alkene geometry but demands expensive ruthenium catalysts.

-

Continuous-flow systems maximize throughput but require significant capital investment.

Purification and Characterization

Chromatographic Techniques

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide , to form corresponding alcohols or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to saturate the double bonds in the butenyl group.

Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane rings are replaced by other groups using reagents like alkyl halides or nucleophiles .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, elevated pressure.

Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products:

Oxidation: Alcohols, ketones.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted bicyclohexyl derivatives.

Aplicaciones Científicas De Investigación

Applications in Materials Science

1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane exhibits potential in the development of liquid crystal systems . The compound's ability to form mesogenic phases can be utilized in:

- Display Technologies : Its unique optical properties may enhance the performance of liquid crystal displays (LCDs).

- Optoelectronic Devices : The compound's electronic characteristics make it a candidate for organic light-emitting diodes (OLEDs).

Emerging research indicates that compounds similar to 1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane may possess biological activity , particularly concerning their environmental impact. Studies have shown:

- Toxicity Assessments : Investigations into the toxicity of this compound are crucial, as it may act as a persistent organic pollutant (POP), raising concerns about its bioaccumulation and long-term effects on ecosystems.

- Biological Interactions : Research is ongoing to explore how this compound interacts with biological systems, particularly regarding its potential effects on human health.

Environmental Research

The environmental behavior of 1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane is being studied to understand its degradation pathways and interactions with other chemical species:

- Degradation Studies : Exposure to hydroxyl radicals can lead to various degradation pathways, suggesting that the compound may break down into less harmful substances over time.

- Impact on Ecosystems : As part of ongoing research, scientists are investigating the potential for this compound to act as an environmental contaminant and its implications for wildlife and human health.

Case Studies

Several case studies have been conducted to assess the applications and impacts of 1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane:

- Liquid Crystal Applications : A study demonstrated that incorporating this compound into liquid crystal formulations enhanced the thermal stability and optical clarity of the resulting materials.

- Toxicological Assessment : Research indicated that exposure to high concentrations of similar compounds led to significant bioaccumulation in aquatic organisms, prompting further investigation into their environmental safety.

- Degradation Pathway Analysis : A comprehensive study tracked the degradation products of this compound when exposed to various environmental conditions, highlighting its potential breakdown products and their respective toxicity levels.

Mecanismo De Acción

The mechanism of action of trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes , modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic applications .

Comparación Con Compuestos Similares

Structural Analogues with Alkyl/Ethenyl Substituents

- 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane (CAS 153429-47-1)

- Structural Differences : Replaces the butenyl group with a butyl chain and substitutes the propylcyclohexyl group with an ethenylcyclohexyl moiety.

- Impact on Properties :

- The absence of a double bond in the butyl chain reduces reactivity toward addition reactions compared to the target compound’s butenyl group.

- Applications: Used as a pharmaceutical intermediate, suggesting similar utility for the target compound in synthetic chemistry.

Substituted Bicyclohexanes

- 4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) Structural Differences: Features a vinyl group instead of a propylcyclohexyl substituent. Chromatographic Behavior: In GC-MS analysis, the vinyl group reduces retention time (RT = 15.34 min) compared to bulkier substituents, indicating higher volatility .

Cyclohexane Derivatives with Functional Groups

- 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

- Functional Group Impact : The methoxy group increases polarity, improving solubility in polar solvents compared to the purely hydrocarbon-based target compound.

- Reactivity : The ether linkage may participate in hydrogen bonding or oxidative degradation, contrasting with the inertness of the target compound’s aliphatic chains .

Physicochemical Property Analysis

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | LogP (Lipophilicity) | Key Reactivity Features |

|---|---|---|---|---|

| 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane | ~290.5 | 300–320 | ~6.8 | Alkene addition, steric hindrance |

| Cyclohexane (Baseline) | 84.16 | 80.74 | 3.44 | Inert, chair conformation |

| 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane | ~274.5 | 280–300 | ~6.2 | Polymerization potential |

| 4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) | ~274.4 | 250–270 | ~5.9 | Vinyl reactivity, lower stability |

Key Findings:

Molecular Weight and Boiling Points : The target compound’s higher molecular weight and bulky substituents result in elevated boiling points compared to simpler cyclohexane derivatives .

Lipophilicity : The propylcyclohexyl group significantly increases LogP, aligning with studies showing enhanced antimicrobial activity in lipophilic analogs .

Reactivity : The butenyl group enables addition reactions (e.g., hydrogenation, epoxidation), while the propylcyclohexyl group contributes to steric hindrance, slowing nucleophilic attacks .

Conformational and Electronic Considerations

- Cyclohexane Ring Conformation : The bulky 4-propylcyclohexyl substituent likely stabilizes the chair conformation, minimizing ring strain. This contrasts with smaller substituents (e.g., methyl), which allow easier ring flipping .

- Electronic Properties: Plasma-polymerized cyclohexane derivatives exhibit reduced HOMO-LUMO gaps, enhancing conductivity.

Actividad Biológica

1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane is an organic compound notable for its complex structure, which includes a cyclohexane ring and various substituents. Its molecular formula is C_{18}H_{30}, with a molecular weight of 262.47 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of environmental impact and toxicity.

Structural Characteristics

The unique arrangement of functional groups in 1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane contributes to its properties. The butenyl group attached to the cyclohexane ring, along with a propyl-substituted cyclohexyl group, creates a compound that may exhibit distinct optical and thermal behaviors, making it relevant in materials science, especially in liquid crystal applications.

Biological Activity Overview

Emerging studies suggest that compounds similar to 1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane exhibit significant biological activity, particularly concerning their potential toxicity and environmental impact. Research indicates that these compounds could be persistent organic pollutants (POPs), raising concerns about their long-term effects on ecosystems and human health .

Potential Toxicity

Research into the toxicity of 1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane is ongoing. Preliminary findings suggest that this compound may interact adversely with biological systems, leading to bioaccumulation and other harmful effects. Studies have shown that similar compounds can undergo degradation pathways when exposed to hydroxyl radicals, suggesting they may break down into less harmful substances over time.

Environmental Impact Studies

Several studies have focused on the environmental presence and impact of liquid crystal monomers (LCMs), which include compounds like 1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane. These studies have identified LCMs in house dust and public environments, indicating their widespread distribution and potential for human exposure .

Table 1: Extraction Recovery of Liquid Crystal Monomers

| Chemical Name | Formula | Matrix Spike (%) | Solvent Spike (%) |

|---|---|---|---|

| 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane | C_{16}H_{30} | 11 | 13 |

| 1-(Prop-1-enyl)-4-(4-propylcyclohexyl)cyclohexane | C_{18}H_{32} | 8.1 | 9.7 |

| 4-Methyl-4'-pentylbiphenyl | C_{18}H_{22} | 8.4 | 8.0 |

Toxicological Assessments

A study assessing the interactions of LCMs with biological systems indicated potential pathways for toxicity, including oxidative stress mechanisms and disruption of cellular functions. The findings suggest that long-term exposure to such compounds could lead to significant health risks .

Q & A

Q. What are the recommended synthetic routes for 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane?

The synthesis typically involves coupling reactions to assemble the cyclohexyl and butenyl moieties. For example:

- Suzuki-Miyaura cross-coupling can link aryl/cyclohexyl groups using palladium catalysts and boronic acid derivatives .

- Alkyne hydroarylation may be employed to introduce the butenyl group via transition-metal catalysis (e.g., Pd or Ru) . Key steps include protecting group strategies for stereochemical control and purification via column chromatography.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Avoid skin/eye contact and inhalation. Use fume hoods, anti-static equipment, and personal protective equipment (PPE) .

- Storage : Keep in tightly sealed containers under inert gas (e.g., nitrogen) in dry, well-ventilated areas. Store away from ignition sources .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR spectroscopy (¹H, ¹³C, DEPT) resolves substituent positions and stereochemistry. Deuterated solvents (e.g., CDCl₃) are recommended .

- GC-MS or LC-MS with optimized ionization (e.g., EI or ESI) confirms molecular weight and fragmentation patterns .

- FT-IR identifies functional groups like alkenes (C=C stretch ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

- Chiral catalysts (e.g., BINAP-Pd complexes) or chiral stationary phase chromatography (CSP-HPLC) resolve enantiomers .

- Dynamic kinetic resolution may mitigate racemization in intermediates .

Q. What computational methods predict the compound’s physicochemical properties?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and conformational stability .

- Molecular Dynamics (MD) simulations model solvent interactions and diffusion coefficients in liquid crystalline phases .

Q. How can analytical contradictions in impurity profiling be resolved?

- Hyphenated techniques (e.g., LC-MS/MS or GC×GC-TOF) enhance resolution for trace impurities .

- Isotopic labeling (e.g., ¹³C) tracks degradation pathways or byproduct formation .

Q. What ecological impact assessment methods are applicable given limited toxicity data?

- Read-across models extrapolate data from structurally similar compounds (e.g., cyclohexane derivatives) .

- OECD guidelines (e.g., Test No. 301 for biodegradation) can be adapted to evaluate environmental persistence .

Q. What are potential applications in advanced materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.